molecular formula C16H24N2O B5379677 N-cyclohexyl-N'-(1-phenylpropyl)urea

N-cyclohexyl-N'-(1-phenylpropyl)urea

Cat. No.: B5379677
M. Wt: 260.37 g/mol
InChI Key: QSZPCLNTVDKPBW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-(1-phenylpropyl)urea is a synthetic urea derivative of interest in chemical and pharmacological research. Compounds within this chemical class have been investigated for their ability to inhibit specific biological targets. For instance, structurally related phenyl-urea-based small molecules have been identified as inhibitors of Staphylococcus aureus Penicillin-Binding Protein 4 (PBP4), a protein that modulates bacterial resistance to β-lactam antibiotics and facilitates bone invasion in osteomyelitis . Furthermore, the closely related compound N-Cyclohexyl-N'-(propyl)phenyl urea is characterized as a small molecule and a known inhibitor of the human enzyme Bifunctional Epoxide Hydrolase 2 . This suggests potential research applications for this chemical class in studying enzyme function and metabolic pathways. As a small molecule, it has a molecular formula of C16H24N2O and a molecular weight of approximately 260.37 g/mol . It is critical to note that this product is intended for research purposes in a laboratory setting. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other personal applications. Researchers are responsible for conducting all necessary experiments and analyses to verify the compound's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

1-cyclohexyl-3-(1-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZPCLNTVDKPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(1-phenylpropyl)urea typically involves the reaction of cyclohexylamine with 1-phenylpropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine+1-Phenylpropyl isocyanateN-cyclohexyl-N’-(1-phenylpropyl)urea\text{Cyclohexylamine} + \text{1-Phenylpropyl isocyanate} \rightarrow \text{N-cyclohexyl-N'-(1-phenylpropyl)urea} Cyclohexylamine+1-Phenylpropyl isocyanate→N-cyclohexyl-N’-(1-phenylpropyl)urea

Industrial Production Methods

Industrial production methods for N-cyclohexyl-N’-(1-phenylpropyl)urea may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(1-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-cyclohexyl-N’-(1-phenylpropyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(1-phenylpropyl)urea involves its interaction with specific molecular targets. One known target is the bifunctional epoxide hydrolase 2, an enzyme involved in the metabolism of epoxides . The compound may inhibit this enzyme, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Key Findings :

  • TPPU outperforms CPU in potency (lower IC₅₀) due to its trifluoromethoxy group , which enhances metabolic stability and membrane permeability .
  • CPU ’s 3-phenylpropyl chain balances lipophilicity and steric bulk, making it a stable intermediate between early inhibitors (e.g., AUDA) and advanced derivatives (e.g., TPPU) .
  • AUDA ’s carboxylic acid group improves water solubility but limits blood-brain barrier penetration compared to CPU and TPPU .

Comparison with Pesticidal Ureas

Urea derivatives are widely used in agrochemicals. Notable pesticidal analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Use References
Fluometuron C₁₀H₁₁F₃N₂O 232.20 Trifluoromethylphenyl, dimethyl Herbicide (cotton crops)
Isoproturon C₁₂H₁₈N₂O 206.29 Isopropylphenyl, dimethyl Herbicide (cereal crops)
Fenuron C₉H₁₂N₂O 164.21 Phenyl, dimethyl Non-selective herbicide

Structural Insights :

  • Pesticidal ureas prioritize small, electron-withdrawing groups (e.g., trifluoromethyl in fluometuron) for plant enzyme targeting .
  • CPU ’s bulky cyclohexyl group is absent in pesticidal analogs, reflecting divergent design goals (enzyme inhibition vs. phytotoxicity) .

Comparison with Cyclohexyl-Containing Ureas

Other cyclohexyl-modified ureas include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
N-Cyclohexyl-N'-(1-methylethyl)urea C₁₁H₂₂N₂O 198.31 Cyclohexyl, isopropyl Industrial synthesis
N-Cyclohexyl-N'-(4-(cyclohexylmethyl)cyclohexyl)urea C₂₀H₃₅N₂O 319.51 Bis-cyclohexyl, methylcyclohexyl Polymer stabilizers

Key Differences :

  • Smaller substituents (e.g., isopropyl) reduce steric hindrance, favoring industrial over biological applications .

Q & A

Q. What is the recommended method for synthesizing N-cyclohexyl-N'-(1-phenylpropyl)urea with high purity?

The synthesis involves reacting cyclohexylamine , propylamine , and phenyl isocyanate in solvents like dioxane under controlled temperature and pressure to optimize yield and purity . For large-scale production, automated systems can enhance consistency. Post-synthesis, purity is assessed via gas chromatography (GC) with flame ionization detection, using a DB-5 column and helium carrier gas to quantify impurities below 0.1% .

Q. How can the structure of this compound be confirmed?

Structural confirmation requires spectroscopic and crystallographic methods:

  • NMR (¹H and ¹³C) identifies cyclohexyl, phenyl, and propyl groups via characteristic shifts (e.g., cyclohexyl protons at δ 1.2–1.8 ppm) .
  • Single-crystal X-ray diffraction reveals bond lengths (C–N ≈ 1.35 Å) and dihedral angles, confirming the urea backbone and substituent arrangement .

Q. What are the primary safety considerations when handling this compound?

The compound is classified as harmful if swallowed (H302), skin irritant (H315), and serious eye irritant (H319). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust; store at room temperature away from oxidizers .

Q. What analytical techniques are used to assess purity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and GC are standard. For trace impurities, mass spectrometry (MS) coupled with GC or LC provides molecular weight confirmation (260.38 g/mol) and detects degradation products .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported enzyme inhibition data?

Discrepancies in bifunctional epoxide hydrolase 2 (EH2) inhibition may arise from assay conditions (e.g., pH, temperature) or enzyme sources (recombinant vs. tissue-extracted). To validate:

  • Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) under standardized buffers.
  • Compare inhibition kinetics (IC₅₀) across multiple cell lines (e.g., hepatic vs. renal) to assess tissue-specific activity .

Q. How does the compound’s structural configuration influence its biological activity compared to analogs?

The cyclohexyl-propyl-phenyl arrangement enhances lipophilicity (logP ≈ 3.2), improving membrane permeability vs. analogs like N-cyclohexyl-N'-phenyl urea (lacking propyl). Molecular docking shows the propyl group occupies a hydrophobic pocket in EH2, increasing binding affinity by 1.5-fold compared to cyclopentyl analogs .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Key parameters include:

  • Solvent choice : Replace dioxane with THF to reduce viscosity, improving mixing efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of phenyl isocyanate to amines minimizes side products.
  • Temperature control : Maintain 50–60°C to balance reaction rate and byproduct formation. Post-synthesis, recrystallization from ethanol/water (70:30) achieves >98% purity .

Q. What are the implications of crystallographic data for understanding binding interactions?

X-ray data reveals hydrogen bonding between the urea carbonyl and EH2’s catalytic residues (e.g., Tyr-381). The cyclohexyl group induces steric hindrance, preventing substrate access. Mutagenesis studies (e.g., Tyr381Ala) validate these interactions, showing a 10-fold reduction in inhibitory potency .

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